

thiamphenicol glycinate hydrochloride chemical properties and structure

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Compound of Interest

Compound Name: *Thiamphenicol glycinate hydrochloride*

Cat. No.: *B1221911*

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An In-depth Technical Guide to **Thiamphenicol Glycinate Hydrochloride**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and structural attributes of **thiamphenicol glycinate hydrochloride**. The information is compiled from scientific literature and chemical databases to support research and development activities.

Chemical Identity and Structure

Thiamphenicol glycinate hydrochloride is the hydrochloride salt of the glycinate ester of thiamphenicol, a broad-spectrum antibiotic.[1] This esterification makes the compound more water-soluble, facilitating its use in pharmaceutical formulations.[1] It is a prodrug that, upon administration, is hydrolyzed by tissue esterases to release the active antibiotic, thiamphenicol.[2]

The chemical structure, including its specific stereochemistry, is crucial for its biological activity.

Chemical Structure

Below is a 2D representation of the molecular structure of **thiamphenicol glycinate hydrochloride**.

Caption: 2D Chemical Structure of **Thiamphenicol Glycinate Hydrochloride**.

Structural and Identification Data

Key identifiers and structural descriptors are summarized below.

Property	Value	Reference
IUPAC Name	[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride	[3][4]
CAS Number	2611-61-2	[5][6][7]
Molecular Formula	C ₁₄ H ₁₉ Cl ₃ N ₂ O ₆ S	[3][5][6]
Canonical SMILES	<chem>CS(=O)(=O)C1=CC=C(C=C1)-INVALID-LINK--CN)NC(=O)C(Cl)Cl">C@HO.C</chem> I	[1][4][5]
InChI Key	DKXJDBJNAXSJDH-MHDYBILJSA-N	[1][3][4]

Physicochemical Properties

The physical and chemical properties of a drug substance are critical for its formulation, delivery, and biological activity.

Quantitative Physicochemical Data

Property	Value	Reference
Molecular Weight	449.73 g/mol	[5][8]
Appearance	White to off-white solid	[5]
Melting Point	184-185 °C	[8]
Solubility	Water: Soluble DMSO: 250 mg/mL	[1][5]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	7	[3]
Rotatable Bond Count	9	[3]
Topological Polar Surface Area	144 Å ²	[3]

Mechanism of Action

Thiamphenicol glycinate hydrochloride acts as a prodrug, which is inactive until metabolized in the body. The active component is thiamphenicol.

- Hydrolysis: Upon administration, tissue esterases hydrolyze the glycinate ester bond.[2]
- Release of Thiamphenicol: This reaction releases thiamphenicol and glycine.
- Inhibition of Protein Synthesis: Thiamphenicol then binds to the 50S subunit of the bacterial ribosome.[1][9][10]
- Bacteriostatic Effect: This binding action inhibits the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds and halting bacterial growth.[9]

This mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][10]

Caption: Mechanism of action pathway for Thiamphenicol.

Experimental Protocols

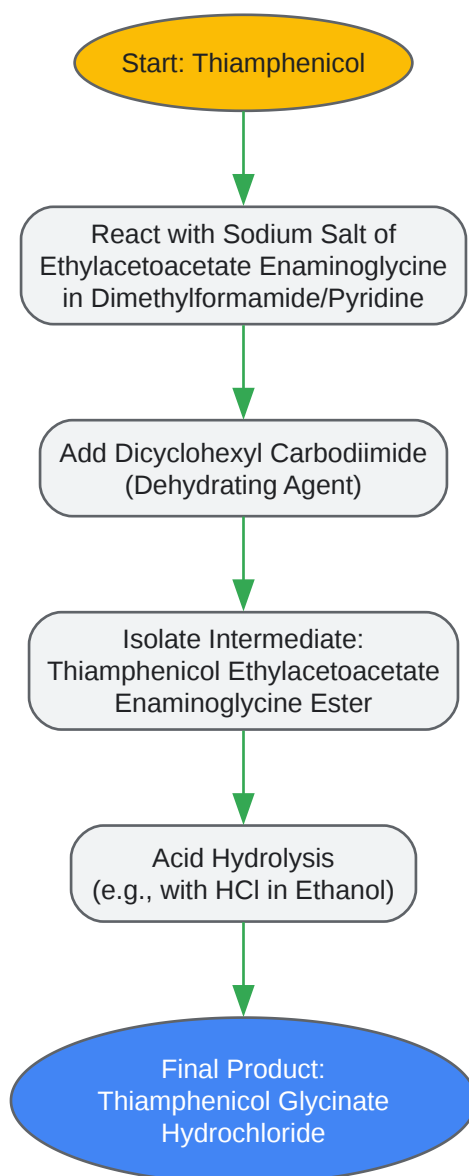
Detailed methodologies are essential for the replication and validation of scientific findings.

Synthesis of Thiamphenicol Glycinate Hydrochloride

A patented method describes the synthesis of thiamphenicol glycinate from thiamphenicol.[\[11\]](#)

A key step involves the reaction of thiamphenicol with a lower-alkyl acetoacetate enaminoglycine, followed by acid hydrolysis to yield the final product.[\[11\]](#)[\[12\]](#)

The general workflow is outlined below.



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Caption: Simplified workflow for the synthesis of Thiamphenicol Glycinate HCl.

HPLC Method for Quantification in Human Plasma

A validated high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate, in human plasma and urine.[13]

Methodology Summary:

- Sample Preparation (Plasma):
 - Extraction of thiamphenicol glycinate (TG) and thiamphenicol (TAP) with ethyl acetate.[13]
 - Note: TG was found to be unstable in plasma at ambient temperature and during freeze-thaw cycles. Samples must be kept refrigerated prior to analysis.[13]
- Chromatographic Conditions:
 - Column: Hypersil ODS2.[13]
 - Mobile Phase: Acetonitrile-water (87:13, v/v) containing 0.003 M tetrabutyl ammonium bromide and 0.056 M ammonium acetate.[13]
 - Flow Rate: 1.0 mL/min.[13]
 - Detection: UV at 224 nm.[13]
- Results:
 - The method demonstrated good linearity, with calibration curves ranging from 0.78 to 100 µg/mL in both plasma and urine.[13]
 - Intra-day and inter-day relative standard deviations were below 10%.[13]
 - Recoveries for both compounds exceeded 80%.[13]

This method is suitable for clinical pharmacokinetic studies.[13]

Conclusion

Thiamphenicol glycinate hydrochloride is a well-characterized prodrug of the antibiotic thiamphenicol, with established physicochemical properties and a known mechanism of action. Its enhanced water solubility makes it a valuable compound for pharmaceutical development. The structural data and experimental protocols summarized in this guide provide a solid foundation for researchers and scientists working with this molecule.

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